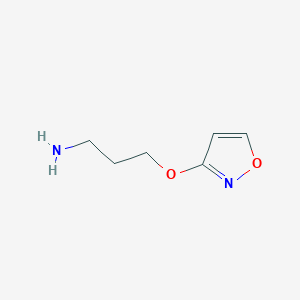

3-(3-Aminopropoxy)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Aminopropoxy)isoxazole: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cycloaddition Reactions: One common method for synthesizing isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This method can be used to prepare various substituted isoxazoles, including 3-(3-Aminopropoxy)isoxazole.

Oxidation of Propargylamines: Another method involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization to form isoxazoles.

Base-Catalyzed Condensation: The base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water can also be used to prepare 3,5-disubstituted isoxazoles.

Industrial Production Methods: Industrial production methods for isoxazoles often involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. Metal-free synthetic routes are particularly attractive due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Isoxazoles can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of isoxazoles can lead to the formation of corresponding amines or alcohols.

Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry: 3-(3-Aminopropoxy)isoxazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, isoxazoles are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in the development of new drugs for treating diseases such as Alzheimer’s and cancer .

Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, isoxazoles are used in the development of new materials with unique properties. They are also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . They can also modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Pyrrole: An analog without the oxygen atom, containing only a nitrogen atom in the ring.

Furan: An analog without the nitrogen atom, containing only an oxygen atom in the ring.

Uniqueness: 3-(3-Aminopropoxy)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(3-Aminopropoxy)isoxazole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables that summarize key information.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- IUPAC Name : 3-(3-Aminopropoxy)-1,2-isoxazole

This compound features an isoxazole ring, which is known for its diverse pharmacological properties.

Research indicates that this compound may interact with various biological targets, particularly receptors involved in neurotransmission. Its mechanism of action is primarily associated with modulation of the serotonin receptor system, particularly the 5-HT1A receptor. Studies using molecular modeling and receptor binding assays have shown that this compound can act as both an agonist and antagonist depending on the context of its application .

Antidepressant Effects

One of the most notable biological activities attributed to this compound is its antidepressant effect. In animal models, it has been observed to produce significant reductions in depressive-like behaviors. The compound's ability to enhance serotonergic transmission is believed to underlie these effects.

Neuroprotective Properties

In addition to its antidepressant effects, this compound exhibits neuroprotective properties. Research has demonstrated that it can reduce neuronal apoptosis in models of neurodegenerative diseases. This effect is likely mediated through its interaction with neurotrophic factors and anti-inflammatory pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Animal Model Study : In a controlled study involving rats subjected to chronic stress, administration of this compound resulted in a marked improvement in behavioral tests measuring anxiety and depression .

- Neurodegeneration Model : Another study focused on a mouse model of Alzheimer's disease showed that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study Type | Biological Activity | Key Findings |

|---|---|---|

| Animal Model | Antidepressant | Reduced depressive behaviors in stressed rats |

| Neuroprotection Study | Neuroprotective | Decreased neuronal apoptosis in vitro |

| Cognitive Function | Memory Enhancement | Improved performance in memory tasks in mice |

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-(1,2-oxazol-3-yloxy)propan-1-amine |

InChI |

InChI=1S/C6H10N2O2/c7-3-1-4-9-6-2-5-10-8-6/h2,5H,1,3-4,7H2 |

InChI Key |

BDQAIVQFCQDDPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1OCCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.